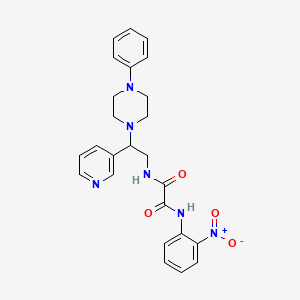
N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26N6O4 and its molecular weight is 474.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a nitrophenyl group, a piperazine moiety, and a pyridine ring. The molecular formula is C25H26N6O4, and it possesses various functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N6O4 |
| Molecular Weight | 478.52 g/mol |
| Solubility | Not available |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects, particularly due to the presence of the piperazine and pyridine groups, which are known to influence serotonin and dopamine pathways.
- Anticonvulsant Properties : Similar compounds have shown efficacy in animal models for epilepsy. For instance, derivatives of piperazine have been synthesized and tested for anticonvulsant activity, suggesting that this compound may also exhibit similar effects through modulation of neurotransmitter systems .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines or modulating NF-kB signaling pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Serotonergic Modulation : By interacting with serotonin receptors, the compound may enhance mood and alleviate depressive symptoms.
- GABAergic Activity : Similar compounds have been shown to enhance GABAergic transmission, which could contribute to anticonvulsant effects.
Study 1: Antidepressant-like Effects in Rodents
A study conducted on rodents demonstrated that administration of related compounds led to significant reductions in depressive-like behaviors in forced swim tests. The results indicated that these compounds might modulate serotonin levels in the brain .
Study 2: Anticonvulsant Activity Evaluation
In another study focusing on anticonvulsant activity, derivatives of the piperazine class were synthesized and tested in various animal models. The findings suggested that these compounds effectively reduced seizure frequency and severity .
Propriétés
IUPAC Name |
N'-(2-nitrophenyl)-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c32-24(25(33)28-21-10-4-5-11-22(21)31(34)35)27-18-23(19-7-6-12-26-17-19)30-15-13-29(14-16-30)20-8-2-1-3-9-20/h1-12,17,23H,13-16,18H2,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMHOVWFQAFYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













